(2H4)Acetaldehyde
Overview
Description
Acetaldehyde is a significant intermediate in various chemical processes and is widely present in the environment, including tobacco smoke, vehicle exhaust, and certain food products. It is also produced endogenously in the human body through the metabolic oxidation of ethanol and during threonine catabolism . Acetaldehyde plays a crucial role in synthetic chemistry, particularly as a nucleophile in asymmetric C–C bond-forming transformations, which are essential for the synthesis of bioactive molecules .
Synthesis Analysis
The synthesis of acetals, which are derivatives of acetaldehyde, can be achieved through several methods. One approach involves the treatment of aldehydes and ketones with trialkyl orthoformate and the corresponding alcohol in the presence of bismuth triflate, which yields acetals in good yields . Another method utilizes a sodium alkoxide along with a corresponding trifluoroacetate ester under basic conditions, which is complementary to the synthesis under acidic conditions . Additionally, molecular sieves have been used to prepare acetals from aldehydes or ketones and alcohols by adsorbing the water formed and shifting the equilibrium towards acetal formation .
Molecular Structure Analysis
The zero-point average structure of acetaldehyde has been determined using microwave spectroscopy and electron diffraction. The structure is characterized by a C–C bond length of 1.515±0.005 Å, a C=O bond length of 1.207±0.004 Å, and a C–H bond length in the methyl group of 1.073±0.002 Å. The angles measured include a ∠CCO of 123°48′±9′ and a ∠HCH of the methyl top of 108°52′±17′ .
Chemical Reactions Analysis
Acetaldehyde is involved in various chemical reactions. For instance, it can react with 2'-deoxyguanosine in DNA to form DNA adducts, which are critical factors in the mechanisms of acetaldehyde mutagenicity and carcinogenesis . In the context of interstellar chemistry, acetaldehyde has been shown to be a precursor to complex organic molecules such as 2,3-butanedione, a flavorant, through radical-radical reactions in interstellar analog ices exposed to ionizing radiation . Moreover, the acid-catalyzed transacetalation of formaldehyde acetals has been used to generate dynamic libraries of cyclophane formals, demonstrating the versatility of acetaldehyde in dynamic combinatorial chemistry .
Physical and Chemical Properties Analysis
Acetaldehyde is a volatile and flammable liquid with a pungent odor. It is soluble in water, ethanol, and most organic solvents. The physical properties, such as boiling point, melting point, and density, are well-characterized and contribute to its behavior in various chemical reactions and its role as an intermediate in organic synthesis. The chemical properties, including its reactivity as a nucleophile and its ability to form acetals and participate in transacetalation reactions, are crucial for its applications in synthetic chemistry .
Scientific Research Applications
Chemical Equilibria Studies : Acetaldehyde, including its isotopically labeled forms like (2H4)Acetaldehyde, is important in studying chemical equilibria in reactive multicomponent systems, particularly in mixtures with water. Such studies are significant in understanding the behavior of acetaldehyde in various industrial and environmental contexts (Scheithauer et al., 2015).
Catalysis Research : Research on catalysts, especially in the context of ethanol and acetaldehyde formation, often involves acetaldehyde. Studies on Rh-based catalysts have revealed different mechanisms for the formation of acetaldehyde and ethanol, highlighting the role of acetaldehyde in various industrial chemical processes (Wang et al., 2000).
Analytical Method Development : Acetaldehyde is a focus in the development of analytical methods for its measurement in different matrices. This includes methods using high-performance liquid chromatography (HPLC) for accurate quantification in biological and environmental samples (Guan et al., 2012).
Microbial Biosynthesis : In the field of microbial biosynthesis, studies have been conducted to improve the production of acetaldehyde, leveraging its industrial applications. This includes research on enhancing the metabolic pathways in microorganisms like Zymomonas mobilis (Kalnenieks et al., 2019).
Photocatalysis : Acetaldehyde is used in research on photocatalysis, such as studies exploring the complete oxidation of acetaldehyde under light irradiation using specific photocatalysts. This has implications for environmental cleanup and pollution control (Arai et al., 2008).
Biosensor Development : Acetaldehyde's role in health and the environment has led to the development of biosensors for its detection. These biosensors, based on specific enzymes or microbial systems, offer sensitive and selective detection crucial for monitoring exposure in various settings (Liang et al., 2021).
Safety And Hazards
(2H4)Acetaldehyde is classified as a flammable liquid and vapor. It can cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects. It is also classified as a potential carcinogen . It can cause irritation to the eyes, nose, and throat, and can lead to dermatitis, conjunctivitis, cough, central nervous system depression, and delayed pulmonary edema .
properties
IUPAC Name |
1,2,2,2-tetradeuterioethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-MZCSYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167531 | |
Record name | (2H4)Acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H4)Acetaldehyde | |
CAS RN |
1632-89-9 | |
Record name | Acetaldehyde-1,2,2,2-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H4]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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